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An In-Depth Technical Guide to 4-N-Boc-2-ethoxycarbonylmethyl-morpholine: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive examination of 4-N-Boc-2-
ethoxycarbonylmethyl-morpholine, a functionalized heterocyclic building block of significant

interest in medicinal chemistry and drug discovery. We will delineate its fundamental

physicochemical properties, with a core focus on its molecular weight, and present a detailed,

field-proven synthetic protocol with explanations for key experimental choices. Furthermore,

this guide outlines a self-validating system for analytical characterization and explores the

compound's strategic applications in the development of novel therapeutics. This document is

intended to serve as a rigorous and practical resource for researchers, scientists, and drug

development professionals.

Introduction: The Morpholine Scaffold as a
Privileged Structure in Medicinal Chemistry
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a

"privileged structure" due to its frequent appearance in a wide array of approved

pharmaceuticals.[1][2] Its inherent properties, such as high aqueous solubility, metabolic

stability, and a flexible conformation, make it an attractive scaffold for modulating the
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pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The compound 4-N-
Boc-2-ethoxycarbonylmethyl-morpholine is a highly versatile intermediate. The tert-

butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective

reactions, while the ethoxycarbonylmethyl side chain at the C-2 position provides a reactive

handle for further molecular elaboration. A precise understanding of its core properties,

beginning with its molecular weight, is the foundational first step for its effective use in complex

synthetic endeavors.

Core Physicochemical Properties & Molecular
Weight
The molecular formula of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine is C₁₃H₂₃NO₅. Its

molecular weight is a critical parameter for accurate stoichiometric calculations in reaction

planning and for the unambiguous interpretation of mass spectrometry data during analysis.

The theoretical molecular weight is derived from its elemental composition:

Carbon (C): 13 atoms × 12.011 u = 156.143 u

Hydrogen (H): 23 atoms × 1.008 u = 23.184 u

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Oxygen (O): 5 atoms × 15.999 u = 79.995 u

Total Molecular Weight = 273.33 g/mol

This calculated value serves as the benchmark for experimental verification.

Table 1: Key Physicochemical Data
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Parameter Value Reference / Method

CAS Number 1220039-35-9 [5]

Molecular Formula C₁₃H₂₃NO₅ Calculated

Molecular Weight 273.33 g/mol Calculated

Appearance Colorless to pale yellow oil Typical Observation

Solubility Soluble in DCM, EtOAc, MeOH General Chemical Principles

Synthesis and Purification: A Validated Protocol
The synthesis of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine is a multi-step process that

requires careful control of reaction conditions to ensure high yield and purity. The following

protocol is based on established methodologies for the synthesis of functionalized morpholine

derivatives.[6][7]

Experimental Workflow Diagram
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Purification:
Silica Gel Chromatography
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Caption: Synthetic workflow for 4-N-Boc-2-ethoxycarbonylmethyl-morpholine.
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Step-by-Step Methodology
Rationale: This synthetic route employs an intramolecular cyclization followed by a directed

alkylation. The Boc group is chosen for its stability under the basic conditions of the cyclization

and its facile removal under acidic conditions, providing strategic flexibility for subsequent

steps.[8]

Step 1: Synthesis via Intramolecular Cyclization

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-

ethanolamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an

ice bath.

Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-

wise. Causality: This step generates the alkoxide nucleophile required for the subsequent

cyclization.

Addition: Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.05 eq) in anhydrous THF

to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The

reaction progress should be monitored by Thin Layer Chromatography (TLC).

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium

chloride solution. Extract the aqueous phase three times with ethyl acetate.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Alkylation at C-3 to yield the final product

Setup: Dissolve the crude product from Step 1 in anhydrous THF and cool to -78 °C under a

nitrogen atmosphere.

Enolate Formation: Add lithium diisopropylamide (LDA, 1.2 eq) dropwise. Causality: LDA is a

strong, sterically hindered base that selectively deprotonates the alpha-carbon of the ester to

form the kinetic enolate, preventing side reactions.
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Alkylation: After stirring for 1 hour at -78 °C, add ethyl chloroacetate (1.2 eq).

Reaction & Workup: Allow the reaction to slowly warm to room temperature. Quench with

saturated aqueous NH₄Cl and perform an aqueous workup as described in Step 1.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to yield the pure 4-N-Boc-2-
ethoxycarbonylmethyl-morpholine.

Analytical Characterization: A Self-Validating
System
Confirmation of the product's identity and purity is achieved through a combination of

spectroscopic methods. Each technique provides complementary information, creating a

robust, self-validating dataset.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence

of all proton environments. Key signals include a singlet around 1.45 ppm integrating to 9H

(Boc group), a triplet and quartet for the ethyl ester protons, and a series of multiplets

corresponding to the diastereotopic protons of the morpholine ring and the newly introduced

methylene bridge.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the carbon

framework. Expect to see distinct signals for the carbonyl carbons of the ester and the Boc

group (~170 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80

ppm), and the carbons of the morpholine ring.

HRMS (High-Resolution Mass Spectrometry): This is the definitive technique for confirming

the molecular formula. The observed mass for the protonated molecular ion ([M+H]⁺) should

be within 5 ppm of the calculated value of 274.1649.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display strong

characteristic absorption bands for the C=O stretching of the ester and carbamate functional

groups, typically found around 1735 cm⁻¹ and 1690 cm⁻¹, respectively.

Strategic Applications in Drug Development
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This molecule is not an end-product but a versatile scaffold for building more complex,

biologically active compounds. Its true value lies in the orthogonal reactivity of its functional

groups.

Derivatization Pathways

4-N-Boc-2-ethoxycarbonylmethyl
-morpholine

Boc Deprotection

 TFA or HCl

Ester Hydrolysis

 LiOH or NaOH

Free Secondary Amine Carboxylic Acid

Amide Coupling,
Reductive Amination,

Alkylation
Amide Coupling

Diverse Lead Compounds
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Caption: Key derivatization pathways for drug discovery applications.

Boc Deprotection: The Boc group can be cleanly removed under mild acidic conditions (e.g.,

trifluoroacetic acid in dichloromethane) to unmask the secondary amine. This free amine is a

powerful nucleophile, ready for elaboration via amide bond formation, reductive amination, or

further alkylation to explore structure-activity relationships (SAR).[1]
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Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid

using a base like lithium hydroxide. This acid functionality serves as a handle for amide

coupling reactions (e.g., with amines using HATU or EDC as coupling agents), providing a

common route to novel bioactive molecules.

The ability to selectively manipulate these two positions makes this compound a valuable

starting point for generating libraries of compounds for high-throughput screening in CNS,

oncology, and infectious disease research.[3][4]

Conclusion
With a calculated molecular weight of 273.33 g/mol , 4-N-Boc-2-ethoxycarbonylmethyl-
morpholine is a well-defined and strategically valuable intermediate in synthetic chemistry. Its

utility is derived from its dual functionality, which allows for controlled and sequential chemical

modifications. The robust synthetic and analytical protocols detailed herein provide researchers

with a reliable framework for its preparation and use. As the demand for novel chemical entities

in drug discovery continues to grow, versatile building blocks like this will remain indispensable

tools for the modern medicinal chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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